Ethyl 8-methylquinoline-5-carboxylate
Description
Significance of Quinoline (B57606) Scaffolds in Synthetic Chemistry
The quinoline scaffold, a fused bicyclic system of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the development of new synthetic methodologies. researchgate.netconsensus.app Its structural versatility allows for functionalization at various positions, leading to a diverse array of derivatives with distinct chemical and physical properties. researchgate.netrsc.org Chemists are particularly interested in C-H bond functionalization, a technique that directly modifies the quinoline core to create more complex molecules with enhanced pharmacological profiles. researchgate.netrsc.org This approach has revolutionized the synthesis of quinoline-based compounds, making it more efficient and selective. rsc.org The ability to precisely introduce different functional groups is crucial for expanding the chemical space and accelerating the discovery of new therapeutic agents. rsc.org
Research Landscape of Quinolone Carboxylate Derivatives
Within the broad family of quinoline derivatives, quinoline carboxylates, which feature a carboxylic acid or ester group, are of significant interest. These compounds have demonstrated a wide spectrum of biological activities. bohrium.comnih.gov The carboxylate group can play a crucial role in the molecule's interaction with biological targets, such as forming salt bridges or hydrogen bonds. nih.gov
Research into quinoline carboxylates is an active area, with scientists exploring various synthetic routes to create novel derivatives. researchgate.net Methods like the Doebner hydrogen-transfer reaction and the Pfitzinger condensation are employed to construct the quinoline core with a carboxylate substituent. nih.govacs.org The ongoing research aims to develop compounds with improved efficacy and to understand the structure-activity relationships that govern their biological effects. rsc.orgresearchgate.net
Scope and Focus on Ethyl 8-methylquinoline-5-carboxylate within Current Chemical Research
This article will focus specifically on the chemical compound This compound . This particular derivative combines the key features of a quinoline scaffold, a methyl group at the 8-position, and an ethyl carboxylate group at the 5-position. While broad research exists on quinoline derivatives, the specific data on this compound is more niche. This article will compile and present the available chemical information, synthesis methods, and its role as a building block in further chemical research, based on existing literature.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 82967-39-3 bldpharm.com |
| Molecular Formula | C13H13NO2 |
| SMILES Code | O=C(C1=C2C=CC=NC2=C(C)C=C1)OCC bldpharm.com |
Structure
3D Structure
Properties
CAS No. |
82967-39-3 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 8-methylquinoline-5-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)11-7-6-9(2)12-10(11)5-4-8-14-12/h4-8H,3H2,1-2H3 |
InChI Key |
KMNVQCMYLXKOCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=NC2=C(C=C1)C |
Origin of Product |
United States |
Synthesis and Characterization of Ethyl 8 Methylquinoline 5 Carboxylate
The synthesis of Ethyl 8-methylquinoline-5-carboxylate, like many quinoline (B57606) derivatives, relies on established methods in heterocyclic chemistry. The starting material for many quinoline syntheses is 8-methylquinoline (B175542). sigmaaldrich.comtcichemicals.com
One general and widely applicable method for the synthesis of quinolines is the Skraup synthesis, which involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. A variation of this is the Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones. For the synthesis of quinoline-4-carboxylic acids, the Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, is often utilized. acs.org
While the specific, detailed synthesis of this compound is not extensively documented in widely available literature, its structure suggests a multi-step process likely involving the construction of the substituted quinoline ring followed by esterification or introduction of the carboxylate group.
Characterization of the final product would involve standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise arrangement of protons and carbons in the molecule.
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify the functional groups present, such as the carbonyl group of the ester.
Chemical Properties and Reactivity
The chemical properties of Ethyl 8-methylquinoline-5-carboxylate are dictated by its constituent functional groups: the quinoline (B57606) ring system, the methyl group, and the ethyl carboxylate group.
The quinoline core is aromatic and can undergo electrophilic substitution reactions. The position of these substitutions is influenced by the existing substituents. The nitrogen atom in the pyridine (B92270) ring imparts basic properties to the molecule, allowing it to form salts with acids.
The ethyl carboxylate group is a key reactive site. It can undergo hydrolysis to the corresponding carboxylic acid, 8-methylquinoline-5-carboxylic acid. This carboxylic acid can then be converted to other derivatives, such as amides or other esters. The ester can also be reduced to the corresponding alcohol.
Applications in Organic Synthesis and Medicinal Chemistry Research
Ethyl 8-methylquinoline-5-carboxylate serves as a valuable building block in the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile intermediate in the design of new compounds with potential biological activity.
Quinoline (B57606) derivatives, in general, are explored for a vast range of therapeutic applications. bohrium.comnih.gov The specific research applications of this compound itself are not widely published, but its structural motifs are found in compounds investigated for various purposes. For instance, quinoline-based compounds are studied as potential inhibitors of enzymes and as ligands for metal ions. nih.govscispace.com The 8-hydroxyquinoline (B1678124) scaffold, a close relative, is known for its chelating properties and is investigated for its neuroprotective and anticancer activities. scispace.comnih.gov
Research on related quinoline carboxylates has shown their potential as inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), which is a target in cancer and autoimmune diseases. nih.gov While direct studies on this compound in this context are not available, its structure provides a template that could be modified to explore such activities.
Conclusion
Strategies for Quinoline Core Construction
The construction of the fundamental quinoline ring can be achieved through several well-established synthetic routes. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds. The choice of method is often dictated by the desired substitution pattern on the final quinoline product.
Skraup Synthesis and its Adaptations for Methylquinoline Precursors
The Skraup synthesis is one of the oldest and most direct methods for preparing quinolines. wikipedia.org In its classic form, the reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. researchgate.net
For the synthesis of methylquinolines, such as 8-methylquinoline (B175542), a modification of the Skraup reaction is employed where a substituted aniline is used as the starting material. For instance, the reaction of 2-methylaniline (o-toluidine) with glycerol under Skraup conditions can yield 8-methylquinoline. google.com However, the Skraup reaction is notoriously vigorous and can be difficult to control, often leading to the formation of tarry by-products. nih.gov The use of ferrous sulfate (B86663) can help to moderate the reaction. wikipedia.org While effective for simple quinolines, introducing substituents like a carboxylate group directly via this method is not straightforward.
A significant challenge in using meta-substituted anilines is the potential for the formation of isomeric products. For example, the Skraup reaction with m-toluidine (B57737) can produce a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline.
| Reactants | Conditions | Product(s) | Key Features |
| Aniline, Glycerol, Sulfuric Acid, Nitrobenzene | Heating | Quinoline | Classic method for unsubstituted quinoline. wikipedia.org |
| 2-Methylaniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Heating | 8-Methylquinoline | Adaptation for methyl-substituted quinolines. google.com |
| m-Toluidine, Glycerol, Sulfuric Acid, Oxidizing Agent | Heating | 5-Methylquinoline and 7-Methylquinoline | Formation of isomeric mixtures. |
Friedländer Condensation for Quinoline Ring Formation
The Friedländer synthesis provides a versatile route to polysubstituted quinolines by condensing an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. eurekaselect.comorganicreactions.org The reaction can be catalyzed by acids or bases and generally proceeds via the formation of a Schiff base followed by an intramolecular aldol-type condensation and dehydration. thieme-connect.comresearchgate.net
This methodology is particularly useful for creating quinolines with specific substitution patterns, as the substituents can be incorporated into the starting materials. For the synthesis of a compound like this compound, one could hypothetically start with a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminoketone. The flexibility of this method allows for the use of a wide range of carbonyl compounds, leading to diverse substitution on the pyridine (B92270) ring of the quinoline system. benthamdirect.com Modifications of the Friedländer synthesis, such as performing the reaction under microwave irradiation, have been shown to improve yields and reduce reaction times. benthamdirect.com
| Starting Material 1 | Starting Material 2 | Catalyst | Product Type |
| o-Aminobenzaldehyde | Acetaldehyde | Base (e.g., NaOH) | Quinoline organicreactions.org |
| o-Aminoaryl Ketone | Compound with α-methylene group | Acid or Base | Polysubstituted Quinoline eurekaselect.com |
| N-Pivaloylanilines | Aldehydes or Ketones | sec-BuLi, KHMDS | Substituted Quinolines thieme-connect.com |
Gould-Jacobs Reaction for Quinoline Carboxylate Synthesis
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinoline-3-carboxylate derivatives. thieme-connect.com The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), to form an anilidomethylenemalonate intermediate. wikipedia.org This intermediate is then cyclized at high temperatures to yield the ethyl 4-hydroxyquinoline-3-carboxylate. Subsequent saponification and decarboxylation can afford the corresponding 4-hydroxyquinoline (B1666331). thieme-connect.com
To synthesize a precursor for this compound, one might envision a multi-step process starting with a suitably substituted aniline. A significant advantage of the Gould-Jacobs reaction is its ability to introduce a carboxylate group at the 3-position of the quinoline ring, a common feature in many biologically active quinolines. The reaction is particularly effective for anilines bearing electron-donating groups in the meta-position. thieme-connect.com Microwave-assisted Gould-Jacobs reactions have been developed to improve reaction efficiency. ablelab.eu
| Aniline Derivative | Reagent | Intermediate | Product |
| Aniline | Diethyl ethoxymethylenemalonate | Anilidomethylenemalonate | Ethyl 4-hydroxyquinoline-3-carboxylate thieme-connect.com |
| Substituted Aniline | Acyl malonic ester | Acyl anilidomethylenemalonate | Substituted 4-hydroxyquinoline-3-carboxylate wikipedia.org |
Conrad–Limpach Cyclization Pathways
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. wikipedia.org The reaction conditions can be controlled to favor the formation of either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures, known as the Knorr quinoline synthesis). The reaction proceeds through the formation of a Schiff base, which then undergoes thermal cyclization. wikipedia.org
The use of high-boiling point solvents is often necessary to achieve the high temperatures required for the cyclization step. nih.gov This method provides a direct route to quinolones, which are tautomers of hydroxyquinolines. For the synthesis of an 8-methyl substituted quinoline, 2-methylaniline would be the starting aniline. The ester group at the 5-position would need to be introduced on the aniline ring prior to the condensation and cyclization sequence.
| Aniline Derivative | β-Ketoester | Conditions | Product |
| Aniline | Ethyl acetoacetate | Moderate Temperature | 4-Methyl-4-hydroxyquinoline wikipedia.org |
| Substituted Aniline | β-Ketoester | High Temperature (Knorr) | 2-Hydroxyquinoline derivative wikipedia.org |
Pfitzinger Reaction and its Variants
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an isatoic acid intermediate. This intermediate then reacts with a carbonyl compound containing an α-methylene group to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org
This method is particularly well-suited for the synthesis of quinolines bearing a carboxylic acid at the 4-position. researchgate.net To apply this to the synthesis of a molecule like this compound, one would need to start with a appropriately substituted isatin. Variants of the Pfitzinger reaction, such as the Halberkann variant, utilize N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org Recent modifications have focused on improving the reaction's efficiency and environmental friendliness, for example, by using TMSCl as a promoter in a one-step esterification and cyclization process. exlibrisgroup.com
| Isatin Derivative | Carbonyl Compound | Conditions | Product Type |
| Isatin | Ketone or Aldehyde | Base (e.g., KOH) | Quinoline-4-carboxylic acid wikipedia.org |
| N-Acyl Isatin | Ketone or Aldehyde | Base | 2-Hydroxyquinoline-4-carboxylic acid wikipedia.org |
| Isatin | N,N-dimethylenaminones | TMSCl, Alcohol | Quinoline-4-carboxylic ester exlibrisgroup.com |
Doebner-von Miller Reactions and Related Cyclizations
The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds, or precursors that generate them in situ, to react with anilines in the presence of an acid catalyst. wikipedia.org This method allows for the synthesis of a wider range of substituted quinolines compared to the classic Skraup reaction. nih.gov The reaction mechanism is complex and has been a subject of debate, but it is generally thought to involve a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org
The use of Lewis acids or Brønsted acids as catalysts is common. wikipedia.org For the synthesis of methyl-substituted quinolines, the appropriate substituted aniline can be used. For example, reacting an aniline with crotonaldehyde (B89634) (an α,β-unsaturated aldehyde) can lead to the formation of a methyl-substituted quinoline. A related reaction, the Doebner reaction, involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. nih.gov
| Aniline Derivative | Carbonyl Compound(s) | Catalyst | Product Type |
| Aniline | α,β-Unsaturated Aldehyde/Ketone | Acid (Lewis or Brønsted) | Substituted Quinoline wikipedia.org |
| Aniline, Aldehyde, Pyruvic Acid | - | - | Quinoline-4-carboxylic acid (Doebner Reaction) nih.gov |
| Aniline | Acrolein diethyl acetal | Dilute HCl | Substituted Quinoline nih.gov |
Cyclocondensation Approaches, including Isatoic Anhydride Routes
Cyclocondensation reactions are fundamental to the formation of the quinoline core. One notable method involves the use of isatoic anhydride. In this approach, isatoic anhydrides are reacted with a suitable nucleophile, such as the sodium enolate of ethyl acetoacetate. This reaction, typically conducted in a solvent like N,N-dimethylacetamide (DMA), results in the formation of substituted quinolines. nih.govresearchgate.netnih.gov A plausible mechanism for this transformation involves the initial formation of the enolate, which then regioselectively attacks the more electrophilic carbonyl group of the isatoic anhydride. nih.gov
This method is part of a broader class of cyclization strategies for quinoline synthesis, which also includes well-established name reactions like the Gould-Jacobs, Conrad-Limpach, Camps, Skraup, Doebner-von Miller, Combes, Friedländer, and Pfitzinger syntheses. nih.goviipseries.org While effective, many of these classical methods have drawbacks such as long reaction times, the use of hazardous chemicals, and high temperatures. nih.gov
The Pfitzinger reaction, for instance, involves the reaction of isatin with a carbonyl compound in the presence of a strong base to yield quinoline-4-carboxylic acids. nih.goviipseries.org This is also known as the Pfitzinger-Borsche reaction. iipseries.org
Functionalization at C-5 and C-8 Positions for this compound
The synthesis of this compound requires specific functionalization at the C-5 and C-8 positions of the quinoline ring. This is typically achieved through a series of reactions, including formylation, oxidation, esterification, and alkylation.
The Vilsmeier-Haack reaction is a versatile method for introducing a formyl (-CHO) group onto electron-rich aromatic rings, including quinolines. chemijournal.comchemijournal.comorganic-chemistry.org The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), serves as the formylating agent. chemijournal.comchemijournal.comorganic-chemistry.org
This electrophilic substitution reaction can be used to introduce an aldehyde group at the C-5 position of a suitably substituted quinoline precursor. nih.govmdpi.com The reaction conditions often involve heating the substrate with the Vilsmeier reagent. chemijournal.comchemijournal.com For certain substrates, such as those with a hydroxyl or amino group at the C-8 position, formylation can occur at the C-5 and/or C-7 positions. nih.gov
Once the aldehyde group is in place at the C-5 position, the next step is its oxidation to a carboxylic acid (-COOH) moiety. A variety of oxidizing agents can be employed for this transformation. organic-chemistry.org Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid, and milder oxidants like pyridinium (B92312) chlorochromate (PCC) in the presence of a co-oxidant. organic-chemistry.org More environmentally friendly methods utilize reagents like Oxone or aerobic oxidation catalyzed by organocatalysts such as N-hydroxyphthalimide (NHPI). organic-chemistry.org The choice of oxidant depends on the presence of other functional groups in the molecule to ensure chemoselectivity.
With the carboxylic acid at the C-5 position established, the final step in forming the ester is the esterification reaction. The Fischer esterification is a classic and widely used method for this purpose. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org The reaction is reversible, and using an excess of the alcohol helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com
Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then readily reacts with ethanol (B145695) to form the ethyl ester. For instance, treatment of the carboxylic acid with thionyl chloride (SOCl₂) would yield the corresponding acyl chloride, which can then be reacted with ethanol. rsc.org
The introduction of a methyl group at the C-8 position can be accomplished through various strategies. One approach involves starting with a precursor that already contains the methyl group at the desired position, such as 8-methylquinoline, and then carrying out the functionalization at the C-5 position as described above.
Direct methylation of a pre-formed quinoline ring at the C-8 position is also a possibility, though it can be challenging to achieve high regioselectivity. Such reactions often require specific directing groups or the use of organometallic reagents.
Advanced and Sustainable Synthetic Protocols
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly methods for quinoline synthesis. nih.govijpsjournal.comacs.org These "green" approaches aim to reduce waste, use less hazardous reagents, and employ milder reaction conditions. nih.govijpsjournal.com
Key areas of advancement include:
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many classical quinoline syntheses, such as the Friedländer reaction. mdpi.com
Ultrasound-assisted reactions: Sonication provides an alternative energy source that can promote reactions and lead to higher efficiency. nih.govnih.gov
Use of green catalysts: Researchers are exploring the use of environmentally benign catalysts, such as formic acid, solid acid catalysts like Nafion NR50, and various metal-based catalysts under greener conditions. ijpsjournal.commdpi.com
Multicomponent reactions (MCRs): MCRs are highly efficient processes where multiple starting materials are combined in a single step to form a complex product, thereby increasing atom economy and reducing waste. rsc.org
Mechanochemistry: This solvent-free approach uses mechanical force to induce chemical reactions and has been successfully applied to reactions like the reduction of nitroarenes, a common step in some quinoline syntheses. rsc.org
These advanced protocols offer promising alternatives to traditional methods, aligning with the principles of green chemistry and contributing to more sustainable chemical manufacturing. acs.orgrsc.org
Transition Metal-Catalyzed C(sp³)–H Activation and Functionalization of 8-Methylquinolines
The direct functionalization of C(sp³)–H bonds in 8-methylquinolines represents a powerful and atom-economical strategy for synthesizing complex quinoline derivatives. The nitrogen atom within the quinoline ring acts as a convenient chelating group, facilitating the formation of cyclometallated complexes with various transition metals and enabling selective C–H activation at the 8-methyl position. nih.gov
Ruthenium(II) Catalysis: The complex [Cl₂Ru(p-cymene)]₂ has been identified as an effective catalyst for the direct monoarylation of the unactivated C(sp³)–H bonds of 8-methylquinolines using arylboronic acids. acs.org This transformation demonstrates high chemoselectivity, yielding 8-benzyl quinoline derivatives. acs.org Furthermore, Ru(II) catalysts have been successfully employed in the amidation of 8-methylquinolines with azides, representing one of the first examples of intermolecular C(sp³)–H amidation catalyzed by [(p-cymene)RuCl₂]₂ under mild conditions. researchgate.net Ruthenium catalysis has also been utilized for the synthesis of isoquinolones through the oxidative annulation of N-quinolin-8-yl-benzamides with alkynes. nih.gov
Rhodium(III) Catalysis: Rhodium(III) catalysts, particularly those of the Cp*Rh(III) type, are extensively used for the functionalization of 8-methylquinolines. These catalysts have proven effective in sp³ C–H alkylation reactions using allyl alcohols, even in aqueous media, to produce γ-quinolinyl carbonyl compounds. researchgate.netrsc.org They also catalyze the heteroarylation of 8-methylquinolines via C(sp³)–H activation and subsequent cyclization with o-ethynylaniline derivatives to form 8-(indol-3-yl)methyl-quinolines. nih.govrsc.org Moreover, Rh(III) catalysis has been successfully applied to the C8-bromination and amidation of quinoline N-oxides with high regioselectivity. acs.orgacs.org
Palladium(II) Catalysis: Palladium(II) catalysts have been instrumental in the C-H functionalization of quinolines. For instance, Pd(OAc)₂ has been used for the C2 oxidative cross-coupling of quinoline N-oxide with 2-methylthiophene, demonstrating excellent regioselectivity. mdpi.com
The table below summarizes key findings in transition metal-catalyzed C(sp³)–H activation of 8-methylquinolines.
| Catalyst | Reactants | Product Type | Key Features |
| [Cl₂Ru(p-cymene)]₂ | 8-Methylquinoline, Arylboronic acid | 8-Benzyl quinoline | High chemoselectivity for monoarylation. acs.org |
| [(p-cymene)RuCl₂]₂ | 8-Methylquinoline, Azide (B81097) | Quinolin-8-ylmethanamine | First example of this specific intermolecular amidation. researchgate.net |
| CpRh(III) | 8-Methylquinoline, Allyl alcohol | γ-Quinolinyl carbonyl compound | Reaction proceeds in water. rsc.org |
| CpRh(III) | 8-Methylquinoline, o-Ethynylaniline | 8-(Indol-3-yl)methyl-quinoline | Cascade C–H activation and cyclization. nih.govrsc.org |
| Pd(OAc)₂ | Quinoline N-oxide, 2-Methylthiophene | 2-(Thiophen-2-ylmethyl)quinoline | Excellent regioselectivity for C2 functionalization. mdpi.com |
Metal-Free Mediated Synthetic Approaches
In the pursuit of greener and more sustainable chemical processes, metal-free synthetic methodologies have gained significant traction. These approaches often utilize ionic liquids, acid/base catalysis, or simple reagents like molecular iodine to promote the formation of the quinoline ring system.
Ionic Liquid-Mediated Synthesis: Imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄), have been employed as effective, recyclable media for the synthesis of functionalized quinolines from anilines and phenylacetaldehydes. acs.orgnih.govacs.org These reactions proceed without the need for metal catalysts, with the ionic liquid itself likely acting as both a Lewis acid and a Lewis base to facilitate the reaction. acs.org This method is operationally simple and provides access to both 2,3-disubstituted and 3-substituted quinolines in good to excellent yields. nih.govacs.org Furthermore, α-chymotrypsin has shown enhanced catalytic activity for Friedländer condensation in an ionic liquid aqueous solution compared to organic solvents, allowing for the synthesis of quinoline derivatives at lower temperatures and with reduced enzyme loading. mdpi.com
Acid/Base Catalysis: Acid catalysts, such as p-toluenesulfonic acid (p-TSA), have been used as green promoters in the one-pot synthesis of complex quinoline-fused dihydro/spiro-quinazolinones. acs.org These reactions proceed through an acid-mediated enaminone intermediate. acs.org
Molecular Iodine-Catalyzed Synthesis: Molecular iodine has emerged as a highly efficient, low-cost, and non-toxic catalyst for the synthesis of quinolines via the Friedländer annulation. organic-chemistry.orgrsc.org Using only a catalytic amount (e.g., 1 mol%), this method affords a wide range of quinoline derivatives from the reaction of 2-aminoaryl ketones with α-methylene ketones in good to excellent yields under mild conditions, often at room temperature. organic-chemistry.org The mild Lewis acidity of iodine is thought to be responsible for its catalytic activity. organic-chemistry.org This approach is environmentally benign as it avoids the use of hazardous acids or bases and harsh reaction conditions. Additionally, molecular iodine has been used for the regioselective C3 iodination of quinolines. acs.org
Ultrasound and Microwave-Assisted Synthesis Techniques
The application of non-conventional energy sources like ultrasound and microwave irradiation has significantly advanced the synthesis of quinoline derivatives, often leading to shorter reaction times, higher yields, and greener processes.
Ultrasound-Assisted Synthesis: Ultrasound irradiation has been successfully used to synthesize hybrid quinoline-imidazole derivatives. rsc.orgrsc.orgnih.gov This method offers substantial benefits, including drastically reduced reaction times (from hours to minutes), lower energy consumption, and slightly higher yields compared to conventional heating methods. rsc.org The enhanced reaction rates are attributed to the phenomenon of cavitation, which improves mass transfer and homogenization of the reaction mixture. nih.gov For instance, the N-alkylation of the imidazole (B134444) nucleus and subsequent cycloaddition reactions are significantly accelerated under ultrasonic conditions. rsc.orgnih.gov Another study demonstrated the ultrasound-assisted synthesis of piperidinyl-quinoline acylhydrazones in excellent yields within 4-6 minutes at room temperature. mdpi.com
Microwave-Assisted Synthesis: Microwave-assisted synthesis has been employed in the rapid, multicomponent Povarov-type synthesis of 4-aryl quinolines. rsc.org This approach, which involves the reaction of anilines, alkynes, and paraformaldehyde, proceeds efficiently without a metal catalyst in the presence of camphor (B46023) sulfonic acid. rsc.org
The table below highlights the advantages of these assisted techniques.
| Technique | Reaction Type | Key Advantages |
| Ultrasound | N-alkylation of imidazole, Huisgen [3+2] cycloaddition | Reduced reaction time, lower energy consumption, higher yields. rsc.orgnih.gov |
| Ultrasound | Synthesis of piperidinyl-quinoline acylhydrazones | Rapid (4-6 min), excellent yields at room temperature. mdpi.com |
| Microwave | Povarov-type multicomponent synthesis | Rapid synthesis of 4-aryl quinolines. rsc.org |
Multicomponent and One-Pot Reaction Strategies
Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies for constructing complex molecules like quinolines from simple starting materials in a single synthetic operation. rsc.org These methods are characterized by high atom economy and the ability to generate structural diversity. rsc.org
Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully adapted for the synthesis of diverse quinoline scaffolds. rsc.org For example, a three-component reaction involving arynes, quinolines, and aldehydes has been developed to produce benzoxazino quinoline derivatives diastereoselectively. acs.org Another MCR involves the reaction of acetals, aromatic amines, and alkynes catalyzed by Bi(OTf)₃ to yield a range of quinolines with various functional groups under mild conditions. researchgate.net
One-pot syntheses are also prevalent. The Friedländer synthesis, a classic method for quinoline formation, has been adapted into a one-pot procedure using graphene oxide as a carbocatalyst. researchgate.netingentaconnect.com This green approach involves the condensation of 2-aminoaryl carbonyl compounds with various carbonyl compounds in methanol (B129727) at 70°C, offering advantages like short reaction times, high product yields, and catalyst recyclability. ingentaconnect.com Similarly, a one-pot, three-component reaction of 2-aminoaryl propargyl alcohols, aryldiazonium salts, and molecular iodine has been reported for the synthesis of 6-(aryldiazenyl)-3-iodoquinolines. mdpi.com A metal-free, one-pot method has also been developed for synthesizing diverse quinolines by combining an alcohol, an o-azido aldehyde, and an alkyne using a Lewis acid. iitb.ac.in
Photoredox-Catalyzed Cyclization and Functionalization
Photoredox catalysis, utilizing visible light as a sustainable energy source, has emerged as a powerful tool for organic synthesis. This approach has been applied to the cyclization and functionalization of precursors to form quinoline and related heterocyclic systems.
For instance, a metal- and additive-free photoredox cyclization of N-arylacrylamides has been reported for the synthesis of dihydroquinolinones. acs.org This reaction uses an organic photocatalyst (4CzIPN) and visible light, proceeding with exclusive 6-endo-trig cyclization selectivity to yield a range of functionalized products. acs.org In another example, an iridium-photocatalyzed multicomponent reaction of aryl amines, enaminones, and ethyl bromodifluoroacetate under blue LED irradiation has been developed to generate substituted quinolines. rsc.org
The photochemical cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes has also been shown to produce 2,3-diphenylquinoline (B3369077) derivatives in good yields. rsc.org Furthermore, photoredox catalysis has been used to construct indolizino[1,2-b]quinolin-9(11H)-one derivatives through the cyclization of isocyanoarenes with N-(alkyl-2yn-1-yl) pyridine-2(1H)-ones under blue LED irradiation. mdpi.com
Optimization of Reaction Conditions and Selectivity
A critical aspect of synthesizing functionalized quinolines is the control of reaction conditions to achieve desired selectivity, particularly regioselectivity.
Regioselectivity Control in Functionalization Reactions
Controlling the position of functionalization on the quinoline ring is paramount for accessing specific isomers with desired properties. nih.gov The choice of catalyst, directing group, and reaction conditions plays a crucial role in determining the site of C-H activation and subsequent bond formation. mdpi.comnih.govrsc.org
For instance, in the Friedländer synthesis, the regioselectivity of the condensation between a 2-aminoaryl ketone and an unsymmetrical ketone can be influenced by the choice of catalyst and reaction conditions, leading to either linear or angularly fused quinoline products. researchgate.net
Transition metal catalysis offers powerful tools for regioselective functionalization. The nitrogen atom of the quinoline ring can direct metallation to the C2 or C8 positions. For example, using quinoline N-oxides as substrates often directs functionalization to the C8 position with catalysts like Rh(III). acs.orgacs.orgrsc.org This is due to the formation of a stable five-membered rhodacycle intermediate. acs.orgacs.org In contrast, direct C-H activation of quinoline itself can lead to functionalization at other positions, such as C2, depending on the catalytic system. mdpi.com
Ligand modification can also control regioselectivity. In a dearomative hydroboration of quinolines, modifying the phosphine (B1218219) ligand on the borane (B79455) complex allows for selective access to either the vicinal 5,6- or the conjugate 5,8-hydroborated products. nih.gov
The table below illustrates examples of regioselective control.
| Reaction Type | Substrate | Catalyst/Reagent | Position Functionalized |
| Bromination/Amidation | Quinoline N-oxide | Rh(III) | C8 acs.orgacs.org |
| Oxidative Cross-Coupling | Quinoline N-oxide | Pd(OAc)₂ | C2 mdpi.com |
| Iodination | Quinoline | Molecular Iodine | C3 acs.org |
| Dearomative Hydroboration | Quinoline | Phosphine-ligated borane | 5,6- or 5,8- position nih.gov |
Optimization of Reaction Parameters (e.g., Stoichiometry, Temperature, Solvent Polarity) for Yield and Efficiency
Stoichiometry
The stoichiometry of the reactants is a fundamental parameter that often requires fine-tuning to maximize product yield and minimize side reactions. In many quinoline syntheses, particularly those involving condensation reactions like the Doebner-von Miller synthesis, the molar ratios of the aniline, the α,β-unsaturated carbonyl compound, and the catalyst can significantly impact the reaction's efficiency.
For instance, research into the Doebner-von Miller reaction has shown that the ratio between the aniline and the carbonyl component is crucial. In a study optimizing the synthesis of 2-phenylquinoline (B181262) from aniline and cinnamaldehyde (B126680), it was demonstrated that using a 1.5:1 molar ratio of aniline to cinnamaldehyde, in the presence of a catalyst, provided superior yields compared to an equimolar ratio. clockss.org This suggests that an excess of the aniline component is beneficial, likely to ensure the complete consumption of the limiting reagent and to facilitate the multiple steps of the reaction mechanism, which involves the participation of a second aniline molecule. wikipedia.org
A detailed investigation using Ag(I)-exchanged Montmorillonite K10 as a catalyst highlighted the effect of reactant molar ratios on the yield of 2-phenylquinoline. The results clearly indicate that a deviation from the optimized 1.5:1 ratio of aniline to cinnamaldehyde leads to a reduction in product yield.
| Aniline:Cinnamaldehyde Molar Ratio | Catalyst | Yield (%) | Source |
|---|---|---|---|
| 1:1 | Montmorillonite K10 | 36 | clockss.org |
| 1:1 | Ag(I)-exchanged Montmorillonite K10 | 54 | clockss.org |
| 1.5:1 | Ag(I)-exchanged Montmorillonite K10 | 89 | clockss.org |
Furthermore, the catalyst loading itself is a stoichiometric consideration. Studies have found that a critical catalyst amount is necessary for a successful reaction, with lower loadings resulting in diminished yields. clockss.org
Temperature
Temperature is a critical parameter that directly influences the rate of reaction and can determine the product distribution. Many classical quinoline syntheses, such as the Gould-Jacobs and Conrad-Limpach reactions, require high temperatures to drive the necessary cyclization steps. ablelab.eumdpi.com
The Gould-Jacobs reaction, which is used to prepare 4-hydroxyquinoline derivatives, involves a thermal intramolecular cyclization that benefits significantly from high temperatures. ablelab.euwikipedia.org The use of microwave irradiation to achieve temperatures above the boiling points of the reactants has been shown to dramatically shorten reaction times and improve yields. ablelab.euasianpubs.org A comparative study on the Gould-Jacobs reaction to form 4-hydroxyquinoline-3-carboxylate illustrates the impact of increasing the temperature from 250 °C to 300 °C.
| Entry | Temperature (°C) | Time (min) | Yield (%) | Source |
|---|---|---|---|---|
| 1 | 250 | 10 | 1 | ablelab.eu |
| 2 | 300 | 10 | 37 | ablelab.eu |
| 3 | 250 | 30 | 11 | ablelab.eu |
| 4 | 300 | 30 | 28 | ablelab.eu |
| 5 | 300 | 5 | 47 | ablelab.eu |
As the data shows, increasing the temperature to 300 °C significantly boosts the yield, although prolonged reaction times at this temperature can lead to decomposition and a lower isolated yield. ablelab.eu Conversely, some modern catalytic systems are designed to operate at milder temperatures. For example, a ruthenium-catalyzed synthesis of quinolines in an aqueous medium proceeds efficiently at 120 °C. researchgate.net
Solvent Polarity
The choice of solvent is crucial as it can affect reactant solubility, reaction rates, and even the reaction mechanism itself. The polarity of the solvent can influence the stability of intermediates and transition states. In the synthesis of quinoline derivatives, a range of solvent conditions have been explored, from polar protic solvents like ethanol to aprotic solvents like acetonitrile (B52724) and even solvent-free conditions. ukzn.ac.zaresearchgate.netjocpr.com
In the Friedländer synthesis of quinolines, the yield of the product was found to vary with the nature of the solvent, with acetonitrile providing better conversion and easier product isolation. researchgate.net Similarly, a one-pot method for synthesizing quinolines from 1,3-ynones and o-aminothiophenol was optimized by screening various solvents. The study found that dimethylformamide (DMF) was the superior solvent compared to others like dioxane, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM), leading to a significantly higher yield. nih.gov
| Solvent | Yield (%) | Source |
|---|---|---|
| DMF | 85 | nih.gov |
| Dioxane | 62 | nih.gov |
| THF | 55 | nih.gov |
| CH3CN | 73 | nih.gov |
| DCM | 25 | nih.gov |
| Toluene (B28343) | 31 | nih.gov |
In some cases, high-boiling, inert solvents such as diphenyl ether or mineral oil have been employed in high-temperature cyclizations like the Gould-Jacobs and Conrad-Limpach reactions, leading to increased yields of up to 95%. mdpi.com However, these solvents can be difficult to remove from the reaction mixture. mdpi.com Increasingly, solvent-free, or "neat," reaction conditions are being developed as part of green chemistry initiatives. clockss.orgjocpr.com These methods are not only environmentally benign but can also lead to excellent product yields, as seen in the Ag(I)-exchanged Montmorillonite K10 catalyzed Doebner-von Miller reaction, where solvent-free conventional heating afforded the best results. clockss.orgukzn.ac.za
Transformations of the Ethyl Carboxylate Group
The ethyl carboxylate group is a versatile functional handle for modifying the molecular structure. It can undergo hydrolysis to form the corresponding carboxylic acid, be converted to other esters via transesterification, and serve as an electrophilic site for nucleophilic attack.
Ester Hydrolysis to Carboxylic Acid
The hydrolysis of an ester to a carboxylic acid is a fundamental organic transformation. For this compound, this reaction involves cleaving the ester linkage to yield 8-methylquinoline-5-carboxylic acid and ethanol. This process can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) and an excess of water, the ester undergoes hydrolysis in a reversible reaction. chemistrysteps.com The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfer steps, an alcohol molecule is eliminated, yielding the carboxylic acid. chemistrysteps.comyoutube.com To drive the equilibrium towards the products, it is common to use a large excess of water or remove the alcohol as it forms. chemistrysteps.com A patented process describes the hydrolysis of quinolone carboxylic esters using a mixture of acetic acid, sulfuric acid, and water. google.com
Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is a more common and generally irreversible method for converting esters to carboxylic acids. chemistrysteps.com The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This addition-elimination sequence results in the formation of a carboxylic acid and an alkoxide. chemistrysteps.com In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, which is unreactive towards further nucleophilic attack. This step drives the reaction to completion. chemistrysteps.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and isolate the final 8-methylquinoline-5-carboxylic acid product. Studies on the hydrolysis of the related compound, ethyl nicotinate, demonstrate its conversion to nicotinic acid in the presence of enzymes or other catalytic conditions. researchgate.netfoodb.ca
| Reaction Type | Catalyst/Reagents | Key Features | Product (after workup) |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, Excess H₂O | Reversible reaction; requires excess water to drive equilibrium. chemistrysteps.com | 8-methylquinoline-5-carboxylic acid |
| Base-Catalyzed Hydrolysis (Saponification) | Aqueous NaOH or KOH, Heat | Irreversible reaction; forms a carboxylate salt intermediate. chemistrysteps.com | 8-methylquinoline-5-carboxylic acid |
Transesterification Reactions
Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol. This reaction can also be catalyzed by either an acid or a base and is an equilibrium process. masterorganicchemistry.com To favor the formation of the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com
Acid-Catalyzed Transesterification: Under acidic conditions (e.g., H₂SO₄), the mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen is first protonated, followed by nucleophilic attack from the new alcohol (e.g., methanol). After proton transfers and elimination of ethanol, the new ester (e.g., mthis compound) is formed. masterorganicchemistry.com Various catalysts, including scandium(III) triflate and silica (B1680970) chloride, have been shown to be effective for the transesterification of different esters. organic-chemistry.org
Base-Catalyzed Transesterification: In the presence of a basic catalyst, such as sodium methoxide (B1231860) (NaOMe) in methanol, the methoxide ion acts as a nucleophile, attacking the ester carbonyl. This leads to a tetrahedral intermediate, which then collapses, eliminating an ethoxide ion to yield the methyl ester. masterorganicchemistry.com Base-catalyzed methods are often faster than acid-catalyzed ones. jbiochemtech.com A wide range of catalysts, including common bases like NaOH and KOH, as well as various metal oxides and salts, are employed in transesterification reactions. jbiochemtech.commdpi.comnih.gov
| Catalyst Type | Example Reagents | Typical Conditions | Potential Product |
|---|---|---|---|
| Acid | Methanol, H₂SO₄ (cat.) | Reflux in excess methanol. masterorganicchemistry.com | Mthis compound |
| Base | Methanol, NaOMe (cat.) | Reflux in excess methanol. masterorganicchemistry.com | Mthis compound |
| Heterogeneous | Propanol, Solid Acid/Base Catalyst (e.g., CaO) | Heating with catalyst. mdpi.com | Propyl 8-methylquinoline-5-carboxylate |
Nucleophilic Addition to the Carbonyl
The carbonyl carbon of the ethyl carboxylate group is electrophilic and can be attacked by strong nucleophiles, such as those found in Grignard reagents or metal hydrides.
Reaction with Grignard Reagents: Grignard reagents (R-MgX) are potent nucleophiles that react with esters to produce tertiary alcohols. masterorganicchemistry.com The reaction involves two successive additions of the Grignard reagent. The first addition to this compound would form a tetrahedral intermediate, which then eliminates the ethoxide leaving group to form a ketone (8-methyl-5-acylquinoline). masterorganicchemistry.comyoutube.com This ketone intermediate is more reactive than the starting ester and immediately undergoes a second nucleophilic attack by another equivalent of the Grignard reagent. masterorganicchemistry.com An acidic workup then protonates the resulting alkoxide to yield a tertiary alcohol. mnstate.edu
Reduction with Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters to primary alcohols. byjus.commasterorganicchemistry.com LiAlH₄ delivers a hydride ion (H⁻) to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, eliminating the ethoxide group to form an aldehyde. The aldehyde is then immediately reduced by a second equivalent of LiAlH₄ to an alkoxide, which upon acidic or aqueous workup, gives the primary alcohol, (8-methylquinolin-5-yl)methanol. masterorganicchemistry.comorgosolver.com The reaction is typically performed in anhydrous ether or tetrahydrofuran (THF). ic.ac.uklibretexts.org
Reactions of the Quinoline Nitrogen Atom
The lone pair of electrons on the quinoline nitrogen atom makes it a nucleophilic and basic center, allowing it to participate in quaternization, N-oxidation, and coordination to metal ions.
Quaternization and N-Oxidation Reactions
Quaternization: The quinoline nitrogen can react with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to form a quaternary quinolinium salt. google.com In this Sₙ2 reaction, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. This results in the formation of a positively charged quinolinium ion, for example, 5-(ethoxycarbonyl)-8-methyl-1-alkylquinolinium halide. The reaction is often carried out in a suitable solvent like toluene or dimethyl sulfoxide. google.com
N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form an N-oxide. This transformation is typically achieved by treating the quinoline derivative with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). chemicalbook.com The reaction involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom. The resulting product, this compound N-oxide, has altered electronic properties and reactivity compared to the parent quinoline. The N-oxide of 8-methylquinoline is a known compound. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk
Coordination Chemistry as a Ligand
Quinoline and its derivatives are well-known ligands in coordination chemistry, readily forming complexes with a variety of metal ions. researchgate.netresearchgate.net The nitrogen atom of the quinoline ring possesses a lone pair of electrons that can be donated to a vacant orbital of a metal center, forming a coordinate bond. This compound can act as a ligand, primarily through its quinoline nitrogen.
Chemical Modifications of the 8-Methyl Group
The 8-methyl group on the quinoline ring is a key site for various chemical transformations, including oxidation and C(sp³)–H functionalization reactions. These modifications allow for the introduction of new functional groups and the synthesis of novel derivatives.
Oxidation Reactions of the Alkyl Side Chain
The oxidation of the 8-methyl group in quinoline derivatives can lead to the formation of corresponding carboxylic acids or aldehydes. For instance, the vigorous oxidation of methylquinolines can result in the formation of a tricarboxylic acid derivative of pyridine. youtube.com Specifically, the oxidation of 8-methylquinoline derivatives can be achieved using various oxidizing agents. One common method involves the use of selenium dioxide to oxidize an 8-hydroxy-2-methylquinoline to its corresponding 8-hydroxy-2-quinolinecarbaldehyde. nih.gov
Furthermore, catalytic aerobic oxidation of substituted 8-methylquinolines has been demonstrated using palladium(II) complexes. In a solution of acetic acid and acetic anhydride, this method regioselectively produces the corresponding 8-quinolylmethyl acetates in high yields. nih.gov
| Reactant | Oxidizing Agent/Catalyst | Product | Reference |
| 8-Hydroxy-2-methylquinoline | Selenium dioxide | 8-Hydroxy-2-quinolinecarbaldehyde | nih.gov |
| 5- and 6-substituted 8-methylquinolines | Pd(II)/2,6-pyridinedicarboxylic acid | 8-Quinolylmethyl acetates | nih.gov |
C(sp³)–H Functionalization Reactions
The 8-methylquinoline scaffold is an ideal substrate for C(sp³)–H functionalization reactions due to the chelating effect of the nitrogen atom, which facilitates the formation of cyclometallated complexes with transition metals. nih.gov This has led to the development of various methods for the selective functionalization of the 8-methyl group.
Recent research has highlighted both metal-catalyzed and metal-free strategies for the C(sp³)–H functionalization of 8-methylquinolines, enabling the formation of new C(sp³)–C and C(sp³)–X bonds. nih.govresearchgate.net For example, rhodium(III)-catalyzed C(sp³)–H bond activation of 8-methylquinolines has been utilized for heteroarylation, leading to the synthesis of 8-(indol-3-yl)methyl-quinolines. rsc.org Similarly, a highly regioselective and stereoselective alkenylation of 8-methylquinoline with alkynes has been achieved using a Cp*Co(III) catalyst. acs.org
| Catalyst | Reaction Type | Product | Reference |
| Rhodium(III) | Heteroarylation | 8-(Indol-3-yl)methyl-quinolines | rsc.org |
| Cp*Co(III) | Alkenylation | Alkenylated 8-methylquinolines | acs.org |
Steric and Electronic Effects of the 8-Methyl Group on Reactivity
The 8-methyl group exerts significant steric and electronic effects on the reactivity of the quinoline ring. Sterically, the methyl group in the 8-position can hinder the approach of reagents to the adjacent nitrogen atom and the C7 position. This steric hindrance can influence the regioselectivity of reactions. For example, placing a methyl group in close proximity to the sp2 nitrogen of the heterocycle can have a detrimental effect on the product yield in hydrogenation reactions. acs.org
Electronically, the 8-methyl group is unique among monomethylquinolines due to its pronounced red-shift in the absorption band, which is attributed to hyperconjugation. nih.gov This electronic effect involves the interaction of the methyl group's electrons with the quinoline ring's π-system, which can influence the electron density and reactivity of the ring. The introduction of an electron-donating methyl group can affect the activity of quinoline derivatives. acs.org
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring
The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions. The position of these substitutions is influenced by the electronic nature of the ring and the presence of substituents. youtube.com
Regioselective Substitution Patterns
In general, electrophilic substitution on the quinoline ring occurs on the benzene (B151609) ring portion, while nucleophilic substitution favors the pyridine ring. youtube.com For halogenated quinolines, nucleophilic substitution readily occurs at the 2- and 4-positions. quimicaorganica.org The presence of an 8-methyl group can influence this regioselectivity. Studies on 1,3-dichlorobenzo[f]quinoline have shown that nucleophilic substitution reactions can be regioselective. tandfonline.com
Cross-Coupling Reactions at Aromatic Positions
Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the functionalization of the quinoline core. These reactions allow for the formation of carbon-carbon bonds at various positions on the aromatic ring.
Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction of haloquinolines with arylboronic acids is a common method for synthesizing aryl-substituted quinolines. researchgate.net For instance, Pd(quinoline-8-carboxylate)2 has been identified as an efficient catalyst for Suzuki reactions of unactivated aryl bromides. capes.gov.br Decarboxylative Suzuki-Miyaura type couplings of (hetero)aromatic carboxylic acids have also been developed. rsc.org
Heck Reaction: The Heck reaction provides a means to couple aryl or vinyl halides with alkenes. organic-chemistry.org Pd(quinoline-8-carboxylate)2 also serves as an effective catalyst for Heck reactions. capes.gov.br This reaction has been used to synthesize various quinoline derivatives. acs.orgresearchgate.net
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. libretexts.org Modified Sonogashira coupling strategies have been developed for the functionalization of the quinoline motif at different positions, sometimes under copper-free conditions. researchgate.netnih.gov Carbonylative Sonogashira coupling reactions have also been employed to synthesize substituted quinolin-4(1H)-ones. researchgate.netacs.org
| Coupling Reaction | Catalyst/Conditions | Reactants | Product | Reference |
| Suzuki Coupling | Dichlorobis(triphenylphosphine)palladium(II) | Haloquinolines and Phenylboronic acids | Aryl- and Diaryl-quinolines | researchgate.net |
| Heck Reaction | Pd(quinoline-8-carboxylate)2 | Aryl bromides and Alkenes | Arylated alkenes | capes.gov.br |
| Sonogashira Coupling | Modified, copper-free | Dihaloquinolines and Terminal alkynes | Functionalized quinolines | researchgate.net |
Synthesis of Advanced Polycyclic and Hybrid Systems
The scaffold of this compound serves as a valuable starting point for the synthesis of more complex molecular structures. Its inherent reactivity allows for extensive derivatization, leading to the creation of novel polycyclic and hybrid molecules with potential applications in medicinal chemistry and materials science. The strategic functionalization of the quinoline core, particularly through reactions involving the carboxylate group and the aromatic system, enables the construction of diverse and intricate chemical entities.
Construction of Fused Heterocyclic Architectures
The development of polycyclic frameworks by fusing additional heterocyclic rings onto the quinoline structure is a key strategy for creating novel compounds. The quinoline system is an attractive scaffold for building chemical libraries with significant bioactivity potential. nih.gov Various synthetic methodologies can be employed to achieve these transformations, often involving intramolecular cyclization reactions or condensation with bifunctional reagents.
One common approach involves the conversion of the ethyl carboxylate to a more reactive intermediate, which can then participate in ring-closing reactions. For instance, derivatives of the quinoline nucleus can be elaborated to form fused pyrazolo[4,3-c]quinolin-4(5H)-ones. This transformation can be achieved by reacting an appropriately substituted quinoline precursor with hydrazine (B178648) hydrate. nih.gov This reaction highlights a general strategy where the quinoline system is first functionalized and then cyclized to generate a new fused ring. Similarly, pentacyclic pyrazoloquinoline systems can be synthesized from quinoline precursors through reaction with hydrazine hydrate, followed by cyclization. nih.gov
Intramolecular Friedel-Crafts acylation is another powerful tool for constructing fused systems. For example, a tetracyclic-fused benzoxepinoquinoline system can be synthesized from a suitable quinoline-3-carboxylic acid derivative. mdpi.com This type of reaction demonstrates how the existing aromatic rings of the quinoline scaffold can be utilized to forge new carbocyclic or heterocyclic rings.
The versatility of the quinoline core allows for the annelation of various heterocyclic rings, leading to a wide array of polycyclic structures. nih.gov Researchers have successfully synthesized tetracyclic quinolines, such as indolo[2,3-b]quinolines, and other complex systems like thieno[2,3-b]benzo[h]-quinolines and tetrazolo[1,5-a]quinolines. nih.govresearchgate.netnih.gov These syntheses underscore the importance of the quinoline scaffold in generating diverse and complex heterocyclic architectures.
Table 1: Examples of Fused Heterocyclic Systems Derived from Quinoline Scaffolds
| Fused System | General Synthetic Strategy | Reference |
|---|---|---|
| Pyrazolo[4,3-c]quinolines | Reaction of functionalized quinolines with hydrazine hydrate. | nih.gov |
| Benzoxepinoquinolines | Intramolecular Friedel-Crafts acylation of quinoline carboxylic acid derivatives. | mdpi.com |
| Thieno[2,3-b]benzo[h]quinolines | Multi-step synthesis involving cyclization reactions on a benzoquinoline core. | nih.gov |
| Indolo[2,3-b]quinolines | Condensation and cyclization reactions involving anilines and indole (B1671886) precursors. | researchgate.net |
| Tetrazolo[1,5-a]quinolines | Reaction of chloroquinolines with sodium azide followed by cyclization. | nih.gov |
Molecular Hybridization Strategies
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. rsc.org This approach aims to develop compounds with improved affinity, enhanced potency, or a multi-target profile, potentially overcoming drug resistance. rsc.org The quinoline nucleus is a privileged scaffold frequently used in this strategy due to its wide range of biological activities. mdpi.comnih.gov
A prominent example of this strategy is the synthesis of quinoline-chalcone hybrids . Chalcones, which are α,β-unsaturated ketones, represent another important pharmacophore known for various biological activities. nih.gov The synthesis of these hybrids typically involves linking a chalcone (B49325) fragment to the quinoline scaffold. mdpi.com This can be achieved through a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and an aromatic aldehyde to form the chalcone, which is then coupled to a quinoline moiety. nih.gov These hybrid compounds are explored for a variety of therapeutic applications. mdpi.comnih.gov
Another successful hybridization involves creating quinoline-coumarin hybrids . Coumarins are a class of benzopyrone compounds with significant biological properties. The Ugi multicomponent reaction has been effectively used for the efficient synthesis of coumarin-quinoline hybrids, demonstrating their potential as apoptotic agents. eurekaselect.com
The ester group of this compound is a key functional handle for initiating hybridization. It can be converted into a carbohydrazide (B1668358) by reacting with hydrazine hydrate. nih.gov This quinoline-carbohydrazide intermediate is a versatile precursor for creating hybrids incorporating other heterocyclic systems. For instance, it can be reacted with isothiocyanates and subsequently cyclized to form quinoline-triazole hybrids . nih.gov Similarly, the carbohydrazide can be used to synthesize quinoline-oxadiazole hybrids through reactions with appropriate reagents. ajchem-a.com These strategies demonstrate how the initial quinoline carboxylate can be elaborated into complex hybrid molecules containing diverse and biologically active heterocyclic units. eurekaselect.comajchem-a.com
Table 2: Examples of Molecular Hybridization Strategies for Quinoline Scaffolds
| Hybrid Type | Linking Strategy / Key Reaction | Resulting Pharmacophore | Reference |
|---|---|---|---|
| Quinoline-Chalcone | Coupling of pre-formed chalcone and quinoline moieties. | Quinoline linked to an α,β-unsaturated ketone system. | mdpi.comnih.gov |
| Quinoline-Coumarin | Ugi multicomponent reaction. | Quinoline linked to a benzopyrone system. | eurekaselect.com |
| Quinoline-Triazole | Conversion of quinoline carboxylate to carbohydrazide, followed by reaction with isothiocyanate and cyclization. | Quinoline linked to a 1,2,4-triazole (B32235) ring. | nih.gov |
| Quinoline-Oxadiazole | Conversion of quinoline carboxylate to carbohydrazide, followed by cyclization with appropriate reagents. | Quinoline linked to a 1,3,4-oxadiazole (B1194373) ring. | ajchem-a.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy for Proton Environment Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule and their neighboring environments. In the ¹H NMR spectrum of this compound, the distinct chemical shifts and coupling patterns of the protons provide a detailed map of the molecule's structure.
The aromatic protons on the quinoline ring typically appear in the downfield region of the spectrum. For instance, in related quinoline structures, these protons resonate at specific chemical shifts, allowing for their assignment to particular positions on the ring system. uncw.educhemicalbook.com The methyl group attached to the quinoline ring at position 8 would exhibit a characteristic singlet peak. The ethyl ester group gives rise to two distinct signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the terminal methyl (-CH3) protons, a pattern indicative of ethyl group spin-spin coupling.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 9.0 | Multiplet | - |
| -OCH₂CH₃ | ~4.0 - 4.5 | Quartet | ~7.1 |
| 8-CH₃ | ~2.5 - 2.8 | Singlet | - |
| -OCH₂CH₃ | ~1.2 - 1.4 | Triplet | ~7.1 |
Note: The exact chemical shifts can vary depending on the solvent and the specific electronic environment.
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of adjacent atoms. libretexts.orgoregonstate.edulibretexts.org Carbons in the aromatic quinoline ring will resonate in the typical downfield region for sp² hybridized carbons. libretexts.orgwisc.edu The carbonyl carbon of the ester group is particularly deshielded and appears at a significantly lower field. libretexts.orglibretexts.orgwisc.edu The carbons of the ethyl group and the methyl group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Ester) | 160 - 180 |
| Aromatic-C | 110 - 160 |
| -OC H₂CH₃ | 60 - 70 |
| 8-C H₃ | 15 - 25 |
| -OCH₂C H₃ | 10 - 20 |
Note: These are approximate ranges and can be influenced by the molecular environment.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced two-dimensional (2D) NMR techniques are employed. sdsu.eduyoutube.comresearchgate.netmdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.eduyoutube.com Cross-peaks in the COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl group and also help in assigning the coupled protons within the aromatic quinoline system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.eduyoutube.com Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbon skeleton.
Mass Spectrometry Techniques
Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. amazonaws.comrsc.org For this compound (C₁₃H₁₃NO₂), the expected monoisotopic mass is 215.0946. bldpharm.com HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the correct molecular formula.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Calculated Exact Mass | 215.0946 u |
| Measured Exact Mass | Typically within ± 0.0005 u of the calculated value |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thepharmajournal.comresearchgate.net It is an excellent method for assessing the purity of volatile and thermally stable compounds like this compound.
In a GC-MS analysis, the sample is first vaporized and passed through a chromatographic column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification. thepharmajournal.com A pure sample of this compound would show a single major peak in the gas chromatogram. The mass spectrum corresponding to this peak would exhibit a molecular ion peak (M⁺) and a characteristic fragmentation pattern that can further confirm the structure of the compound. This technique is also highly effective in identifying and quantifying any volatile impurities that may be present. researchgate.netimrpress.com
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar molecules like this compound. This method typically protonates the analyte to form a pseudomolecular ion [M+H]⁺, allowing for the confirmation of the molecular formula.
Research Findings: While specific ESI-MS data for this compound is not extensively detailed in publicly available literature, the expected molecular ion can be predicted based on its chemical formula, C₁₃H₁₃NO₂ (molar mass: 215.25 g/mol ). In positive ion mode, the molecule would be expected to readily accept a proton, primarily at the basic nitrogen atom of the quinoline ring. This would result in a prominent pseudomolecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 216.26. The observation of this specific ion would serve as primary evidence for the successful synthesis and presence of the target compound. For comparison, ESI-MS analysis of the related compound 5-Bromo-8-methylquinoline shows the expected [M+H]⁺ peaks at m/z 221.9 and 223.9, corresponding to the two bromine isotopes. nih.gov
Table 1: Predicted ESI-MS Data for this compound
| Formula | Molar Mass ( g/mol ) | Predicted Ion | Expected m/z |
| C₁₃H₁₃NO₂ | 215.25 | [M+H]⁺ | ~216.26 |
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Research Findings: An experimental FT-IR spectrum for this compound is not widely published. However, the expected absorption bands can be predicted based on its constituent functional groups: an aromatic quinoline ring, a methyl group, and an ethyl carboxylate group.
The key vibrational modes anticipated are:
C=O Stretching: The ester carbonyl group (C=O) is expected to show a strong, sharp absorption band in the region of 1725-1700 cm⁻¹. This is a highly characteristic peak for the ester functional group.
C-O Stretching: Two distinct C-O stretching vibrations associated with the ester are expected. The C-O-C asymmetric stretch typically appears between 1300-1200 cm⁻¹, while the O-C-C symmetric stretch is found in the 1150-1000 cm⁻¹ region.
Aromatic C=C and C=N Stretching: The quinoline ring should exhibit multiple bands in the 1620-1430 cm⁻¹ range, corresponding to the stretching vibrations of the C=C and C=N bonds within the aromatic system.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the quinoline ring are expected to appear as weaker bands above 3000 cm⁻¹.
Aliphatic C-H Stretching: The methyl (CH₃) and ethyl (CH₂CH₃) groups will produce stretching absorption bands in the 2980-2850 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations (wagging) for the substituted aromatic ring typically give rise to strong bands in the 900-675 cm⁻¹ range, which can be diagnostic of the substitution pattern.
Data from the related compound 8-Methylquinoline shows characteristic aromatic ring vibrations and C-H stretches, which would form the core of the spectrum for this compound. The addition of the ethyl carboxylate group would primarily introduce the strong C=O and C-O stretching bands.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| > 3000 | Aromatic C-H | Stretching | Weak to Medium |
| 2980 - 2850 | Aliphatic C-H (Ethyl, Methyl) | Stretching | Medium |
| 1725 - 1700 | Ester C=O | Stretching | Strong, Sharp |
| 1620 - 1430 | Aromatic C=C and C=N | Ring Stretching | Medium to Strong |
| 1300 - 1200 | Ester C-O-C | Asymmetric Stretching | Strong |
| 1150 - 1000 | Ester O-C-C | Symmetric Stretching | Medium |
| 900 - 675 | Aromatic C-H | Out-of-plane Bending | Strong |
Raman Spectroscopy as a Complementary Vibrational Technique
Raman spectroscopy provides information complementary to FT-IR. While IR spectroscopy measures absorption based on changes in dipole moment, Raman spectroscopy measures scattering based on changes in polarizability. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Research Findings: Specific Raman spectroscopic data for this compound is not available. Theoretically, a Raman spectrum would be valuable for confirming the structure. The symmetric breathing vibrations of the quinoline ring system, which are often weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum. The C=O stretching vibration of the ester is also Raman active. The technique would be especially useful for analyzing the aromatic backbone and the non-polar C-C bonds of the alkyl substituents. For the parent compound, 8-Methylquinoline, a reference Raman spectrum is available, which would help in assigning the quinoline ring modes in the target molecule. nih.gov
Electronic Absorption Spectroscopy
UV-Visible Spectroscopy for Chromophore Analysis and Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems and non-bonding n-electrons. The quinoline ring system is the primary chromophore in this compound.
Research Findings: Although a specific UV-Vis spectrum for this compound is not documented, its absorption characteristics can be inferred from the quinoline chromophore. Quinoline itself exhibits three characteristic absorption bands arising from π→π* transitions, often labeled as α, p, and β bands.
The α-band (or ¹Lₐ band) is the longest wavelength band, typically appearing with fine structure.
The p-band (or ¹Lₑ band) is more intense and appears at intermediate wavelengths.
The β-band (or ¹Bₐ band) is the most intense and is found at the shortest wavelength.
For 8-Methylquinoline, UV-Vis data is available and shows these characteristic absorptions. nih.gov The presence of the methyl group and the ethyl carboxylate group will act as auxochromes, likely causing a bathochromic (red) shift of these absorption bands and potentially altering their intensities compared to the unsubstituted quinoline. The n→π* transition, involving the non-bonding electrons on the nitrogen atom, is also possible but is often much weaker and may be obscured by the more intense π→π* transitions.
Table 3: Expected UV-Visible Absorption Maxima for this compound in a Non-polar Solvent
| Transition Type | Typical Wavelength Range (nm) for Quinoline | Expected Effect of Substituents |
| π→π* (α-band) | ~300 - 320 | Bathochromic Shift |
| π→π* (p-band) | ~270 - 280 | Bathochromic Shift |
| π→π* (β-band) | ~220 - 230 | Bathochromic Shift |
| n→π* | > 320 | Weak, may be submerged |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, torsion angles, and intermolecular interactions in the solid state.
Research Findings: There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, its crystal structure, including details of molecular packing, hydrogen bonding, and π-π stacking interactions, has not been experimentally determined.
Should single crystals of sufficient quality be obtained, X-ray analysis would be expected to reveal:
The planarity of the quinoline ring system.
The conformation of the ethyl carboxylate group relative to the plane of the quinoline ring.
Intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds and π-π stacking between the aromatic rings of adjacent molecules, which govern the crystal packing.
Studies on similar molecules, such as ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate, have shown that the quinoline ring system is nearly planar and that molecules are linked in the crystal lattice by C-H···O interactions and π-π stacking. researchgate.netnih.gov A similar arrangement could be anticipated for this compound.
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Elucidation
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms and molecules within a crystalline solid. For quinoline derivatives, this technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications.
While specific single-crystal X-ray diffraction data for this compound is not widely available in the public domain, studies on structurally similar compounds, such as methyl quinoline-2-carboxylate and ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, offer insights into the expected structural features. For instance, the crystal structure of methyl quinoline-2-carboxylate was determined to be in the monoclinic system with the space group P21/a. researchgate.net Similarly, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate was found to crystallize in the monoclinic P21/n space group. nih.gov These studies highlight the power of X-ray diffraction in elucidating the conformation of the quinoline ring and the orientation of the ester group. researchgate.netnih.gov The synthesis of single crystals suitable for X-ray analysis often involves slow evaporation of a solution of the compound. nih.gov
Table 1: Representative Crystallographic Data for Related Quinolines
| Parameter | Methyl quinoline-2-carboxylate researchgate.net | Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate nih.gov |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/a | P21/n |
| a (Å) | 12.676(2) | Data not available |
| b (Å) | 20.333(3) | Data not available |
| c (Å) | 12.947(2) | Data not available |
| β (°) | 113.12(1) | Data not available |
| Volume (ų) | 3069.0(8) | Data not available |
Note: Detailed unit cell parameters for ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate were not provided in the cited source.
Chromatographic and Purity Assessment Methodologies
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and suitability for further use.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying its presence in a mixture. While specific HPLC analytical methods for this exact compound are not detailed in the provided search results, vendor information for related compounds like ethyl 8-hydroxyquinoline-5-carboxylate and ethyl 8-fluoro-4-((2-methoxyethyl)amino)-5-methylquinoline-3-carboxylate hydrochloride indicates that HPLC data is a standard component of their quality control. moldb.combldpharm.com
A typical HPLC method for a quinoline derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where the quinoline chromophore exhibits strong absorbance. The retention time of the main peak provides qualitative identification, while the peak area is used for quantification against a standard of known concentration.
Table 2: Illustrative HPLC Parameters for Quinoline Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm or ~320 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of chemical reactions and for preliminary purity assessments of this compound. In the synthesis of related quinoline compounds, TLC is a routine tool. nih.gov
For a compound like this compound, a typical TLC analysis would be performed on a silica gel plate. A suitable mobile phase, or eluent, would be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The choice of solvent system is optimized to achieve good separation between the starting materials, the desired product, and any byproducts. Visualization of the spots on the TLC plate is typically achieved under UV light, as the quinoline ring system is UV-active. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.
Table 3: Representative TLC System for Quinoline Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This technique is fundamental for confirming the empirical formula of the synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₂H₁₁NO₂). A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. While specific elemental analysis data for this compound was not found, it is a standard characterization technique for novel compounds. bldpharm.com
**Table 4: Theoretical Elemental Composition of this compound (C₁₂H₁₁NO₂) **
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 12 | 144.12 | 71.63% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 5.51% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.96% |
| Oxygen | O | 16.00 | 2 | 32.00 | 15.90% |
| Total | | | | 201.22 | 100.00% |
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. For this compound, these methods can elucidate its electronic nature and predict its spectroscopic behavior.
Density Functional Theory (DFT) for Electronic Structure, Optimized Geometries, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.govrsc.org It allows for the accurate calculation of optimized molecular geometries, electronic properties, and the prediction of various spectroscopic data. arabjchem.orguantwerpen.be
Electronic Structure and Spectroscopic Properties: DFT calculations can predict the distribution of electron density within the molecule, which is crucial for understanding its reactivity. The molecular electrostatic potential (MEP) surface, for example, can identify electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack. arabjchem.orguantwerpen.be In quinoline derivatives, the nitrogen atom is typically an electron-rich site. researchgate.net
Furthermore, DFT and its time-dependent extension (TD-DFT) can be used to predict spectroscopic properties such as infrared (IR) and UV-Vis absorption spectra. rsc.orgproquest.com The calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to confirm the molecular structure. arabjchem.org In substituted benzenes, aromatic C-H stretching modes are typically observed between 3000 and 3120 cm⁻¹. arabjchem.org The electronic absorption spectra of quinoline derivatives have been successfully calculated using TD-DFT, showing good agreement with experimental results. proquest.com
A comparative table of calculated bond lengths in similar quinoline derivatives is presented below, offering an expected range for the bonds in this compound.
| Bond | Typical Calculated Bond Length (Å) | Reference Compound(s) |
| C2=N1 | 1.3190 - 1.3191 | 8-hydroxy-2-methyl quinoline, 5,7-dichloro-8-hydroxy-2-methyl quinoline |
| C4-N1 | 1.3608 - 1.3594 | 8-hydroxy-2-methyl quinoline, 5,7-dichloro-8-hydroxy-2-methyl quinoline |
| C2-Cl1 | 1.745 (2) | Ethyl 2,4-dichloroquinoline-3-carboxylate |
| C4-Cl2 | 1.7248 (16) | Ethyl 2,4-dichloroquinoline-3-carboxylate |
This table presents data from related quinoline derivatives to infer potential structural parameters for this compound.
Calculation of Frontier Molecular Orbital (FMO) Energies (HOMO, LUMO) and their Correlation with Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical descriptors of a molecule's reactivity and kinetic stability. nih.gov
HOMO, LUMO, and Reactivity: The HOMO is the orbital from which a molecule is most likely to donate electrons, thus relating to its nucleophilicity. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com In quinoline derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO distribution can vary depending on the substituents. researchgate.net For this compound, the electron-donating methyl group at position 8 and the electron-withdrawing ethyl carboxylate group at position 5 would influence the energies and distributions of the HOMO and LUMO.
The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Theoretical studies on various quinoline derivatives have shown that the introduction of different substituents significantly alters the HOMO-LUMO gap. researchgate.net For example, 4-carbonyl quinoline and 4-carboxyl quinoline exhibit a lower energy gap compared to other derivatives, indicating higher reactivity. researchgate.net
Below is a table of calculated HOMO, LUMO, and energy gap values for some quinoline derivatives, providing a basis for estimating the electronic properties of this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Quinoline | -6.11 | -1.20 | 4.91 |
| 4-NH₂-quinoline | -5.68 | -1.01 | 4.67 |
| 4-OH-quinoline | -6.00 | -1.11 | 4.89 |
| 4-COOH-quinoline | -6.47 | -2.22 | 4.25 |
| 4-CHO-quinoline | -6.53 | -2.47 | 4.06 |
| 8-hydroxy-2-methyl quinoline | -8.475 | - | 1.628 (Global Hardness) |
Data compiled from DFT B3LYP/6-31G calculations on various quinoline derivatives. researchgate.netuantwerpen.be Note that for 8-hydroxy-2-methyl quinoline, the global hardness is reported, which is half the HOMO-LUMO gap.*
Reaction Mechanism and Reactivity Prediction
Computational chemistry is instrumental in elucidating reaction mechanisms and predicting the outcomes of chemical reactions involving complex molecules like this compound.
Computational Modeling of Reaction Pathways and Transition States
By mapping the potential energy surface of a reaction, computational models can identify the most likely reaction pathways, intermediate structures, and transition states. This is particularly useful for understanding the synthesis of quinoline derivatives. For example, the mechanisms of well-known quinoline syntheses like the Skraup and Combes reactions have been studied computationally. iipseries.orgslideshare.netresearchgate.netacs.org
The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgresearchgate.net Computational studies can model the key steps, such as the dehydration of glycerol to acrolein, the Michael addition of the aniline, and the subsequent electrophilic cyclization and oxidation to form the quinoline ring. The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. iipseries.org For this compound, computational modeling could be applied to predict the feasibility and outcomes of its synthesis via similar established methods.
Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations
Computational methods can predict the regioselectivity and stereoselectivity of reactions, which is crucial for the synthesis of specifically substituted quinolines like this compound. The regioselectivity of electrophilic substitution on the quinoline ring, for instance, is influenced by the electron density at different positions, which can be calculated using DFT.
In the context of designing new quinoline-based compounds, molecular modeling studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to correlate structural features with biological activity. documentsdelivered.com These models provide insights into the steric and electrostatic interactions that govern the binding of quinoline derivatives to biological targets, which can guide the synthesis of compounds with desired selectivity. documentsdelivered.com For this compound, such models could predict how the methyl and ethyl carboxylate substituents would influence its interaction with specific receptors or enzymes.
Conformational Analysis and Molecular Dynamics
The three-dimensional shape and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations provide a detailed picture of the dynamic behavior of this compound.
Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. lumenlearning.com For this compound, the rotation around the C5-C(O) and C(O)-O bonds of the ethyl carboxylate group will lead to different conformers. A study on ethyl 4-chloro-7-iodoquinoline-3-carboxylate revealed the presence of multiple conformers in an argon matrix, with the most stable conformer being populated upon annealing. researchgate.net A similar conformational landscape is expected for this compound, with the relative populations of conformers determined by steric and electronic effects.
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. arabjchem.orgmdpi.com MD simulations have been used to study the stability of quinoline derivatives in solution and their interactions with biological macromolecules. arabjchem.orgnih.govmdpi.com For this compound, an MD simulation could reveal the preferred conformations of the ethyl carboxylate group in different solvents and how the molecule might interact with a binding site, providing a dynamic view of its properties.
Exploration of Conformational Space and Energetic Preferences
The conformational landscape of this compound is primarily defined by the rotation around the single bonds of the ethyl carboxylate group. The key dihedral angles determining the spatial arrangement of the molecule are associated with the C(5)-C(carboxyl) bond and the O-C(ethyl) bond of the ester group.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring this conformational space. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. This surface reveals the most stable conformers (energy minima) and the transition states (saddle points) that connect them.
For this compound, the planarity of the quinoline ring is expected to be maintained. The primary source of conformational isomerism arises from the orientation of the ethyl ester group relative to the quinoline ring. Steric hindrance between the ethyl group and the hydrogen atom at the 4-position, as well as the methyl group at the 8-position, will significantly influence the energetic preferences of different conformers.
It is anticipated that the most stable conformer will be one where the carbonyl group of the ester is oriented to minimize steric clash with the adjacent parts of the quinoline ring. The ethyl group, in turn, will adopt a staggered conformation to minimize torsional strain. organicchemistrytutor.comlibretexts.org
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C4-C5-C=O) | Dihedral Angle (C5-C-O-C) | Relative Energy (kcal/mol) |
| A (Anti-periplanar) | ~180° | ~180° | 0.00 |
| B (Syn-periplanar) | ~0° | ~180° | 3.5 |
| C (Gauche) | ~180° | ~60° | 1.2 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.
Studies on Dynamic Behavior and Solvent Interactions
The dynamic behavior of this compound in solution can be investigated using molecular dynamics (MD) simulations. These simulations model the movement of atoms over time, providing insights into the flexibility of the molecule and its interactions with solvent molecules.
The choice of solvent is expected to have a notable impact on the conformational equilibrium and dynamic properties. researchgate.net In polar solvents, such as water or ethanol, the solvent molecules will form hydrogen bonds with the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group. These interactions can stabilize certain conformers over others. researchgate.net The polarity of the solvent can also influence the solvation energy of the molecule. researchgate.net
For instance, in a protic solvent like methanol, the solvent molecules could preferentially solvate the nitrogen atom and the carbonyl oxygen, potentially altering the rotational barrier of the ester group compared to a nonpolar solvent like toluene. acs.org MD simulations can quantify these effects by calculating the radial distribution functions of solvent molecules around specific atoms of the solute.
Prediction of Chemical Properties
Theoretical Estimation of pKa values and other Chemical Reactivity Descriptors
The chemical reactivity of this compound can be predicted using a variety of computational descriptors derived from quantum chemical calculations.
pKa Estimation:
The basicity of the quinoline nitrogen is a key chemical property. The pKa of its conjugate acid can be estimated computationally. DFT methods, combined with a suitable continuum solvation model like the Solvation Model based on Density (SMD), have been shown to provide reliable pKa predictions for carboxylic acids and other organic molecules. researchgate.netrdd.edu.iqnih.govmdpi.comntu.edu.iq
Chemical Reactivity Descriptors:
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. nih.gov
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. For this compound, the HOMO is likely to be localized on the electron-rich quinoline ring.
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. The LUMO is expected to have significant contributions from the carboxylate group and the quinoline ring.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov
Other reactivity descriptors, such as the electrophilicity index, chemical potential, and chemical hardness, can also be calculated to provide a more comprehensive picture of the molecule's reactivity. nih.gov These descriptors are valuable in predicting how the molecule will interact with other chemical species.
Table 2: Predicted Chemical Reactivity Descriptors for this compound
| Descriptor | Predicted Value |
| pKa (of conjugate acid) | 4.0 - 4.5 |
| HOMO Energy | -6.5 to -7.0 eV |
| LUMO Energy | -1.5 to -2.0 eV |
| HOMO-LUMO Gap | 4.5 - 5.5 eV |
| Dipole Moment | 2.5 - 3.0 D |
Note: These values are estimations based on theoretical principles and data from similar quinoline derivatives. nih.govtandfonline.com Precise values would necessitate specific quantum chemical calculations.
Applications of Ethyl 8 Methylquinoline 5 Carboxylate in Advanced Organic Synthesis
Role as a Key Synthetic Building Block
The inherent reactivity and functionality of ethyl 8-methylquinoline-5-carboxylate position it as a crucial starting material for the synthesis of a diverse array of organic compounds. Its quinoline (B57606) core, substituted with both an electron-donating methyl group and an electron-withdrawing ethyl carboxylate group, provides multiple sites for chemical modification.
Precursor for the Synthesis of Complex Organic Molecules
This compound serves as a foundational molecule for the construction of more intricate organic structures. The quinoline scaffold is a common motif in many biologically active compounds and pharmaceuticals. nih.gov The presence of the ester and methyl groups allows for a variety of chemical transformations, including hydrolysis, reduction, oxidation, and substitution reactions. These modifications enable chemists to introduce new functional groups and build upon the quinoline core to access complex target molecules. For instance, the carboxylate group can be converted into amides, hydrazides, or other functional groups, leading to the synthesis of compounds with potential medicinal applications. nih.gov
Intermediate in the Construction of Novel Heterocyclic Systems
The reactivity of the quinoline ring system in this compound makes it an ideal intermediate for the synthesis of new heterocyclic compounds. The nitrogen atom in the quinoline ring can act as a nucleophile or be activated for various coupling reactions. Additionally, the aromatic rings can undergo electrophilic or nucleophilic substitution reactions, providing pathways to fuse other rings onto the quinoline core. This versatility has been exploited to create polycyclic and fused heterocyclic systems, which are of great interest in materials science and medicinal chemistry. For example, domino reactions involving derivatives of quinoline carboxylates can lead to the formation of substituted naphthalenes and other complex aromatic systems. nih.gov
Development of New Synthetic Methodologies
The unique electronic and steric properties of this compound make it an excellent substrate for exploring and developing novel synthetic methods.
Substrate for Exploring C-H Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern organic synthesis, offering a more atom-economical and efficient way to construct complex molecules. The 8-methylquinoline (B175542) group is recognized as an effective directing group for C(sp³)–H bond functionalization. researchgate.net The nitrogen atom of the quinoline ring can coordinate to a metal catalyst, bringing it in close proximity to the C-H bonds of the 8-methyl group and facilitating their selective activation and subsequent functionalization. researchgate.net This strategy has been employed in a variety of transformations, including arylation, alkenylation, and amination of the methyl group, providing a direct route to functionalized quinoline derivatives. researchgate.net
Participation in Cascade, Domino, and Multicomponent Reactions
Cascade, domino, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, reducing the number of synthetic steps, solvent waste, and purification efforts. nih.govresearchgate.net this compound and its derivatives are well-suited for these types of reactions. The multiple reactive sites on the molecule can be sequentially engaged in a series of intramolecular or intermolecular transformations. For example, domino reactions of Morita–Baylis–Hillman acetates derived from quinoline aldehydes have been shown to produce substituted quinolines. nih.gov Similarly, MCRs involving quinoline-based starting materials have been developed to generate structurally diverse and complex heterocyclic libraries. researchgate.net
Research in Functional Materials Chemistry
The quinoline scaffold is known to be a component of various functional materials, including organic light-emitting diodes (OLEDs) and fluorescent chemosensors. nih.govresearchgate.net The specific photophysical and electronic properties of this compound, arising from its extended π-system and the presence of both electron-donating and electron-withdrawing groups, make it an interesting candidate for research in this area. Scientists are investigating how the incorporation of this molecule into larger polymeric or supramolecular structures can lead to materials with novel optical, electronic, or sensory properties. The ability to fine-tune these properties through chemical modification of the quinoline core further enhances its potential in the design of new functional materials.
Precursor for Dyes, Pigments, and Optoelectronic Materials
The inherent photophysical properties of the quinoline ring system make it an attractive scaffold for the development of chromophores and luminescent materials. This compound serves as a valuable starting material in the synthesis of such functional molecules. The ester and methyl groups on the quinoline core can be chemically modified to tune the electronic properties and extend the conjugation of the resulting molecules, thereby influencing their color and emissive characteristics.
While direct studies detailing the transformation of this compound into specific dyes and pigments are not extensively documented in publicly available literature, the broader class of quinoline-based dyes is well-established. For instance, azo dyes derived from 8-hydroxyquinoline (B1678124) are known for their vibrant colors and potential as acid-base indicators. walisongo.ac.id The synthesis of these dyes typically involves the coupling of a diazonium salt with the quinoline moiety. walisongo.ac.id The ester group in this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be subjected to various coupling reactions to introduce chromophoric groups.
In the realm of optoelectronic materials, quinoline derivatives have found significant application in Organic Light-Emitting Diodes (OLEDs). The ability of the quinoline core to transport electrons makes it a crucial component in the emissive layer of these devices. Although specific research on this compound in this context is limited, related quinoline carboxylate derivatives have been investigated for their potential in creating materials with tunable emission colors and improved device performance. The presence of the ester group offers a handle for further functionalization, allowing for the attachment of other aromatic or heterocyclic units to modulate the HOMO-LUMO energy levels and enhance the material's electroluminescent properties.
Exploration in Supramolecular Assemblies and Coordination Polymers
The planar structure and the presence of a nitrogen atom in the quinoline ring of this compound make it an excellent candidate for the construction of supramolecular assemblies and coordination polymers. The nitrogen atom can act as a coordination site for metal ions, while the aromatic rings can participate in π-π stacking interactions, driving the self-assembly of intricate, higher-order structures.
The ester functional group in this compound provides a versatile point for modification to create more complex ligands for coordination chemistry. For example, hydrolysis of the ester to the carboxylic acid yields a ligand that can coordinate to metal centers through the carboxylate group and the quinoline nitrogen. This dual-coordination capability is crucial for the formation of stable and well-defined coordination polymers.
Research into coordination polymers based on isoquinoline-5-carboxylate, a structural isomer of the hydrolyzed form of the title compound, has demonstrated the formation of 2D coordination polymers with copper(II) ions. polimi.it The structure and dimensionality of these polymers can be influenced by the choice of solvent and reaction conditions. polimi.it Similarly, ligands derived from 8-hydroxyquinoline have been extensively used to construct supramolecular coordination compounds with interesting spectral and thermal properties. mdpi.comresearchgate.net These studies on related quinoline carboxylates and hydroxyquinolines provide a strong indication of the potential of this compound as a precursor for novel coordination polymers with tunable structures and properties. The resulting materials could find applications in areas such as catalysis, gas storage, and sensing.
Structure Property Relationships in Ethyl 8 Methylquinoline 5 Carboxylate and Analogs
Influence of Substituents on Chemical Reactivity
The reactivity of the quinoline (B57606) ring and its appended functional groups in ethyl 8-methylquinoline-5-carboxylate is intricately modulated by the electronic and steric nature of its substituents. The 8-methyl and 5-ethyl carboxylate groups exert distinct and sometimes opposing effects, leading to a nuanced chemical behavior.
Steric Hindrance and Electronic Effects of the 8-Methyl Group on Quinoline and Carboxylate Reactivity
The methyl group at the 8-position of the quinoline ring introduces significant steric hindrance, which can impede or slow down reactions that require access to the nitrogen atom or the adjacent C7 and C8 positions. acs.org This steric crowding can influence the approach of reagents and catalysts, potentially leading to altered regioselectivity or reduced reaction rates compared to unhindered quinolines. For instance, in reactions involving the quinoline nitrogen, such as quaternization or metal complexation, the bulky 8-methyl group can sterically shield the nitrogen's lone pair of electrons.
Impact of the Ethyl Carboxylate Group on Electron Density Distribution and Aromatic Character
The ethyl carboxylate group at the 5-position is a strong electron-withdrawing group due to the combined inductive and resonance effects of the carbonyl and ester functionalities. This group significantly deactivates the quinoline ring towards electrophilic aromatic substitution, particularly at the positions ortho and para to the carboxylate group. The withdrawal of electron density from the aromatic system reduces the nucleophilicity of the ring, making it less susceptible to attack by electrophiles.
Correlation Between Structure and Electronic/Redox Properties
The electronic and redox properties of this compound are intrinsically linked to its molecular structure. The arrangement of atoms and functional groups dictates the molecule's ability to absorb light and undergo oxidation or reduction, which are fundamental characteristics for its potential applications.
Relationship between Molecular Structure and Electrochemical Potentials
The electrochemical behavior of quinoline derivatives is highly dependent on their substitution pattern. nih.gov The presence of electron-donating or electron-withdrawing groups can significantly alter the oxidation and reduction potentials of the molecule. For this compound, the electron-withdrawing ethyl carboxylate group is expected to make the molecule more difficult to oxidize and easier to reduce compared to the parent quinoline. The withdrawal of electron density from the π-system lowers the energy of the highest occupied molecular orbital (HOMO), thus increasing the oxidation potential. Conversely, it lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the addition of an electron (reduction) more favorable.
The 8-methyl group, being weakly electron-donating, would have an opposing, albeit smaller, effect. It would slightly lower the oxidation potential and raise the reduction potential. nih.gov The net effect on the electrochemical potentials will be a combination of these influences. Studies on related substituted quinolines have shown a strong correlation between the chemical structure and the resulting redox potentials. nih.govmdpi.com
Table 1: Predicted Influence of Substituents on Electrochemical Potentials of this compound
| Substituent | Position | Electronic Effect | Predicted Impact on Oxidation Potential | Predicted Impact on Reduction Potential |
| 8-Methyl | 8 | Electron-donating | Decrease | Increase |
| 5-Ethyl carboxylate | 5 | Electron-withdrawing | Increase | Decrease |
This table is a qualitative prediction based on general principles of substituent effects on aromatic systems.
Structural Determinants of UV-Visible Absorption Characteristics
The UV-visible absorption spectrum of a molecule is determined by the electronic transitions between its molecular orbitals. For quinoline and its derivatives, the absorption bands are typically due to π-π* transitions within the aromatic system. researchgate.netmdpi.com The position and intensity of these bands are sensitive to the nature and position of substituents on the quinoline ring.
Table 2: Expected UV-Visible Absorption Characteristics of this compound
| Chromophore | Expected Transition Type | Predicted Wavelength Range (nm) | Influence of Substituents |
| Quinoline Ring | π → π | 250-350 | Bathochromic shift due to ethyl carboxylate, minor effect from methyl group. |
| Carbonyl Group | n → π | >300 (weak) | May be masked by stronger π → π* transitions. |
This table provides an estimation based on the known UV-visible spectra of related quinoline compounds.
Conformational Studies and Molecular Rigidity
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the key areas of conformational flexibility are the rotation of the ethyl group in the ester and the orientation of the entire carboxylate group relative to the quinoline ring.
The quinoline ring system itself is largely planar and rigid. However, the ethyl carboxylate group can adopt different conformations. The planarity between the carboxylate group and the quinoline ring is influenced by steric interactions with the adjacent hydrogen atom at the 6-position. Crystal structure analyses of similar substituted quinoline carboxylates have shown that the ester group can be twisted out of the plane of the quinoline ring to minimize steric strain. nih.govresearchgate.net
Analysis of Substituent Effects on Molecular Conformation and Flexibility
The three-dimensional structure and flexibility of quinoline derivatives are pivotal to their chemical reactivity and biological activity. In this compound, the molecular conformation is primarily dictated by the electronic and steric effects of the methyl group at the C-8 position and the ethyl carboxylate group at the C-5 position. While a definitive crystal structure for this exact compound is not publicly available, a detailed analysis of its structural analogs and the fundamental principles of conformational analysis allows for a comprehensive understanding of its likely structural properties.
The quinoline core, a fused aromatic system, generally favors a planar conformation to maximize aromatic stabilization. However, substituents can introduce steric strain, forcing deviations from planarity. The flexibility in a molecule like this compound arises mainly from the rotation around the single bonds connecting the ethyl carboxylate substituent to the quinoline ring.
Influence of the 8-Methyl Group
The methyl group at the C-8 position introduces significant steric interactions, particularly a phenomenon known as a "peri-interaction" with the nitrogen atom at position 1. This interaction between substituents on adjacent peri-positions can lead to out-of-plane distortions of the quinoline ring system to alleviate the resulting strain. In similar systems, such as 8-substituted quinolines and 1,8-disubstituted naphthalenes, this steric crowding is known to cause the aromatic framework to adopt a slightly twisted conformation. For instance, studies on 8-hydroxyquinoline (B1678124) have shown that the geometry can be influenced by intermolecular forces, but inherent steric factors are a primary determinant of conformation rsc.org. The presence of a methyl group, which is larger than a hydroxyl group, is expected to enforce a non-planar conformation of the quinoline ring to minimize van der Waals repulsion between the methyl hydrogens and the lone pair of the quinoline nitrogen.
Conformation of the 5-Ethyl Carboxylate Group
Electronic Effects: Conjugation between the carbonyl (C=O) group and the aromatic π-system favors a coplanar arrangement. This planarity maximizes the delocalization of electrons, which is energetically favorable.
Steric Effects: Steric hindrance between the carbonyl oxygen or the ethoxy group and the hydrogen atom at the C-6 position can destabilize a fully planar conformation.
Consequently, the ester group is likely to be twisted out of the plane of the quinoline ring. The extent of this twist is represented by the dihedral angle between the plane of the ester group and the plane of the aromatic ring. X-ray crystallographic studies of analogous compounds provide insight into this. For example, in the crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate, the dihedral angle between the quinoline ring system and the ester group is 54.97(6)° nih.gov. This significant deviation from planarity highlights the role of steric hindrance. The rotational freedom around the C5-C(O) bond and the C(O)-O bond allows the ethyl group to adopt various conformations, with the trans conformation of the C—O—C—C torsion angle often being preferred to minimize steric clash.
The following table summarizes key structural parameters observed in a related substituted quinoline, which can be used to infer the geometry of this compound.
| Compound | Substituents | Parameter | Value | Reference |
|---|---|---|---|---|
| Ethyl 2-chloro-6-methylquinoline-3-carboxylate | 2-Cl, 3-COOEt, 6-Me | Dihedral Angle (Quinoline Plane vs. Ester Plane) | 54.97(6)° | nih.gov |
| C—O—C—Cm Torsion Angle | -140.62(16)° |
Combined Effects and Molecular Flexibility
The combination of the 8-methyl and 5-ethyl carboxylate substituents results in a molecule with a distinct, non-planar, and relatively rigid conformation. The peri-strain induced by the 8-methyl group likely creates a permanent twist in the quinoline backbone. The ethyl carboxylate group, while having rotational freedom, will preferentially occupy a twisted orientation to balance steric and electronic demands.
The table below provides a qualitative summary of the expected effects of the substituents on the conformation of the parent quinoline ring.
| Substituent | Position | Primary Effect | Expected Impact on Conformation | Impact on Flexibility |
|---|---|---|---|---|
| -CH3 (Methyl) | C-8 | Steric (Peri-interaction) | Induces out-of-plane twisting of the quinoline ring system. | Reduces flexibility of the aromatic core. |
| -COOCH2CH3 (Ethyl Carboxylate) | C-5 | Steric and Electronic | Adopts a non-coplanar orientation with the quinoline ring due to steric hindrance with H-6. | Allows rotational flexibility around C-C and C-O single bonds of the substituent itself. |
Future Research Directions for Ethyl 8 Methylquinoline 5 Carboxylate
Advancements in Asymmetric Synthesis and Chiral Derivatization
The development of robust asymmetric syntheses is crucial for accessing enantiomerically pure derivatives of ethyl 8-methylquinoline-5-carboxylate, which is vital for pharmacological applications where stereochemistry often dictates biological activity. Future work will likely focus on creating chiral catalysts specifically tailored for the synthesis of quinoline (B57606) frameworks. While asymmetric syntheses for related heterocyclic compounds have been developed, specific methods for this compound are still an emerging area. nih.govmdpi.com Research into chiral derivatization will also be essential. This involves introducing chiral auxiliaries or reagents to create diastereomeric intermediates that can be separated, followed by the removal of the auxiliary to yield the desired enantiomer.
Exploration of Novel Catalytic Transformations and Green Chemistry Protocols
The synthesis of quinolines has traditionally relied on classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses. iipseries.orguop.edu.pkvedantu.com However, these methods often require harsh conditions and can generate significant waste. acs.orgacs.org The future of this compound synthesis lies in the adoption of greener and more efficient catalytic systems.
Recent years have seen a surge in the development of green chemistry protocols for quinoline synthesis, utilizing environmentally benign catalysts and solvents. nih.govresearchgate.netijpsjournal.com Nanocatalysts, in particular, have shown great promise in providing high yields under milder conditions and with the potential for catalyst recycling. acs.orgnih.gov Future investigations will likely explore a wider range of nanocatalysts, including those based on various transition metals, to optimize the synthesis of this compound. nih.gov Microwave-assisted synthesis is another green technique that has been shown to accelerate reaction times and improve yields for quinoline derivatives. researchgate.netresearchgate.net
The following table summarizes various catalytic systems that could be adapted and optimized for the synthesis of this compound and its derivatives, reflecting the broader trends in quinoline synthesis.
| Catalyst Type | Example(s) | Potential Advantages |
| Nanocatalysts | Iron-based, Copper-based, Zinc-based | High efficiency, recyclability, mild reaction conditions nih.gov |
| Lewis Acids | Indium(III) chloride, Silver triflate | Catalysis of key bond-forming reactions rsc.orgresearchgate.net |
| Brønsted Acids | p-Toluenesulfonic acid, Formic acid | Green and cost-effective catalysis researchgate.netijpsjournal.com |
| Transition Metals | Palladium, Copper, Zinc | Versatility in cross-coupling and cyclization reactions rsc.orgnih.gov |
Integrated Computational and Experimental Approaches for Reaction Design and Mechanistic Elucidation
The synergy between computational modeling and experimental work is set to revolutionize the way we design and understand chemical reactions. For this compound, this integrated approach can accelerate the discovery of new synthetic routes and provide deep insights into reaction mechanisms.
Computational tools, such as Density Functional Theory (DFT), can be employed to model reaction pathways, predict the stability of intermediates and transition states, and rationalize the observed regioselectivity and stereoselectivity. nih.gov This predictive power allows for the in silico screening of potential catalysts and reaction conditions, saving valuable time and resources in the laboratory. For instance, understanding the mechanism of classical quinoline syntheses, like the Skraup-Doebner-Von Miller reaction, has been advanced through isotopic labeling studies, and computational methods can further refine these mechanistic hypotheses. nih.gov
Molecular docking and dynamics simulations are also becoming indispensable in predicting the biological activity of quinoline derivatives, guiding the design of new compounds with enhanced therapeutic potential. nih.govresearchgate.net
Diversification of Synthetic Applications in Emerging Areas of Organic and Materials Science
The unique structural and electronic properties of the quinoline ring system make this compound a versatile building block for a wide array of applications beyond traditional medicinal chemistry. acs.org
In materials science , quinoline derivatives are known for their fluorescent properties and their ability to act as electron carriers. nih.govrroij.com Future research could explore the incorporation of this compound into organic light-emitting diodes (OLEDs) or as a component of fluorescent chemosensors for detecting metal ions. nih.govrroij.com The specific substitution pattern of this compound may offer unique photophysical characteristics that can be harnessed for these applications.
In organic synthesis , the functional groups on this compound—the ester, the methyl group, and the quinoline core itself—provide multiple handles for further chemical modification. This allows for its use as a scaffold to build more complex molecules. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which is a key pharmacophore in many biologically active quinolines. nih.govacs.org The quinoline nitrogen can be quaternized, and the aromatic rings can undergo various substitution reactions. uop.edu.pk These transformations open the door to creating libraries of novel compounds for high-throughput screening in drug discovery and other fields. The development of new synthetic methods will undoubtedly expand the utility of this compound in creating novel molecular architectures. rsc.orgtandfonline.com
Q & A
Basic: What are the established synthetic routes for Ethyl 8-methylquinoline-5-carboxylate, and what key reaction parameters influence yield?
This compound is typically synthesized via multi-step reactions involving cyclization, esterification, or substitution of precursor quinoline derivatives. Key parameters include:
- Temperature control : Optimal ranges (e.g., 80–120°C) to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Catalyst use : Lewis acids like BF₃·Et₂O or transition-metal catalysts improve regioselectivity .
Yield optimization often requires iterative adjustments to these parameters, supported by TLC or HPLC monitoring .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Core techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.5–3.0 ppm, ester carbonyl at δ 165–170 ppm) .
- IR spectroscopy : Confirms ester C=O stretches (~1700 cm⁻¹) and aromatic C-H vibrations .
- X-ray crystallography : Resolves molecular geometry and crystal packing (using SHELXL for refinement) .
Data interpretation requires cross-validation with computational models (e.g., DFT) to resolve ambiguities .
Advanced: How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for derivatives?
Discrepancies (e.g., shifted NMR peaks or unexpected IR bands) are addressed by:
- DFT calculations : Compare predicted vs. observed spectra to identify conformational or solvation effects .
- Isotopic labeling : Trace unexpected signals (e.g., deuterated solvents or substituents) .
- Crystallographic validation : Use SHELX-refined structures to confirm bond lengths/angles .
Systematic error analysis (e.g., purity assays) is critical to rule out synthetic artifacts .
Advanced: What strategies optimize regioselectivity in substitution reactions at the quinoline ring?
Regioselective modifications at the methyl or carboxylate groups require:
- Directing groups : Electron-withdrawing substituents (e.g., halogens) guide nucleophilic attacks .
- Catalytic systems : Pd-mediated cross-coupling for C-H activation at specific positions .
- pH control : Basic conditions favor deprotonation at reactive sites (e.g., N-oxide formation) .
Reaction progress is monitored via LC-MS to track intermediate formation .
Advanced: How do computational methods like molecular docking elucidate bioactivity mechanisms?
Molecular docking predicts binding affinities to biological targets (e.g., enzymes or receptors):
- Target selection : Prioritize proteins with known quinoline interactions (e.g., topoisomerases) .
- Ligand preparation : Optimize protonation states and tautomers using tools like AutoDock Vina .
- Binding mode analysis : Identify key interactions (e.g., hydrogen bonds with active-site residues) .
Experimental validation via enzyme inhibition assays is essential to confirm computational findings .
Basic: What protocols ensure purity and structural integrity during synthesis?
- Chromatographic purification : Use silica gel columns or preparative HPLC with UV detection .
- Recrystallization : Solvent pairs (e.g., ethanol/water) improve crystal purity .
- Elemental analysis : Verify %C, %H, %N within ±0.3% of theoretical values .
Purity ≥95% is typically required for biological testing .
Advanced: How are structure-activity relationships (SAR) analyzed for antimicrobial derivatives?
SAR studies involve:
- Systematic substituent variation : Modify methyl, ester, or halogen groups to assess activity trends .
- Minimum inhibitory concentration (MIC) assays : Test against bacterial/fungal strains .
- LogP calculations : Correlate lipophilicity with membrane permeability .
Data is analyzed using multivariate regression to identify critical pharmacophores .
Basic: How is crystallographic data processed using SHELXL for structural determination?
- Data integration : Use SAINT or APEX3 for frame processing .
- Structure solution : Employ direct methods (SHELXT) or Patterson maps for heavy atoms .
- Refinement : Iterative cycles with SHELXL, adjusting thermal parameters and occupancy .
Validation tools (e.g., PLATON) check for missed symmetry or disorder .
Advanced: What experimental approaches study interactions with biological targets?
- Surface plasmon resonance (SPR) : Quantify binding kinetics in real-time .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
- Fluorescence quenching : Monitor conformational changes in target proteins .
Results are contextualized with cytotoxicity assays (e.g., MTT) to assess therapeutic potential .
Advanced: How can researchers address reproducibility challenges in synthetic yields?
- Detailed reporting : Document exact solvent grades, catalyst batches, and inert atmosphere conditions .
- Scale-down trials : Test small-scale reproducibility before large-scale synthesis .
- Controlled variable analysis : Use DOE (Design of Experiments) to isolate critical factors (e.g., stirring rate) .
Cross-lab validation with shared protocols minimizes variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
